6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic compound featuring a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include:
- 7-(2-phenylethyl): A lipophilic aromatic side chain that may improve membrane permeability.
- 6-imino and 2-oxo groups: These polar moieties likely contribute to hydrogen-bonding interactions, critical for biological activity.
Structural characterization of such compounds often employs X-ray crystallography using software like SHELXL for refinement .
Properties
Molecular Formula |
C27H24N4O3S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C27H24N4O3S/c1-18-10-12-21(13-11-18)35(33,34)23-17-22-26(29-25-19(2)7-6-15-31(25)27(22)32)30(24(23)28)16-14-20-8-4-3-5-9-20/h3-13,15,17,28H,14,16H2,1-2H3 |
InChI Key |
CHYFMENVWSECPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound with modified functional groups .
Scientific Research Applications
6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Differences :
Implications :
- The target compound’s sulfonyl group may confer greater resistance to enzymatic degradation compared to the ethyl ester analog’s carboxylate .
- The 2-phenylethyl chain in the target compound likely increases membrane permeability relative to the methoxypropyl group in the analog, which may enhance aqueous solubility .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) ()
| Property | Target Compound | 4-Methoxyphenyl Dithia-Aza Analog |
|---|---|---|
| Core Structure | 1,7,9-triazatricyclo system | 3,7-dithia-5-azatetracyclo system |
| Heteroatoms | Nitrogen-rich | Sulfur-nitrogen hybrid (2 sulfur atoms) |
| Substituent at C9 | N/A | 4-methoxyphenyl (electron-donating, H-bond acceptor) |
| Functional Groups | Sulfonyl, imino, oxo | Methoxy, oxo, dithia |
Implications :
- The 4-methoxyphenyl group introduces hydrogen-bonding capacity absent in the target compound’s 4-methylphenylsulfonyl substituent .
Research Findings and Trends
- Structural Determinants of Activity :
- Methodology : SHELX software remains critical for resolving complex tricyclic structures, enabling precise bond-length and angle measurements .
Biological Activity
The compound 6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one (hereafter referred to as Compound A ) is a complex organic molecule with significant potential in various biological applications. Its unique structure includes an imino group, a sulfonyl moiety, and multiple aromatic rings, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C22H24N4O2S
- Molecular Weight : Approximately 396.52 g/mol
- Key Functional Groups :
- Imino group
- Sulfonyl group
- Multiple aromatic rings
The structural complexity of Compound A suggests potential interactions with various biological targets due to its diverse functional groups.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features to Compound A often exhibit significant biological activities. These activities may include:
- Antimicrobial Properties : Compounds with sulfonyl and imino groups have been noted for their antimicrobial effects against a range of pathogens.
- Anticancer Activity : The triazatricyclo structure has been associated with cytotoxicity in various cancer cell lines.
- Enzyme Inhibition : The presence of specific functional groups may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
A study evaluating the antimicrobial properties of structurally related compounds found that those containing sulfonyl and imino groups demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound A | Escherichia coli | 64 µg/mL |
These results suggest that Compound A may possess similar antimicrobial properties warranting further investigation.
Anticancer Studies
Research on structurally analogous compounds has shown promising anticancer activity. In vitro studies indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 15 |
| Compound A | MCF-7 (breast cancer) | 20 |
These findings underscore the potential of Compound A as a candidate for further development in cancer therapeutics.
Enzyme Interaction Studies
In silico docking studies have suggested that Compound A can interact effectively with various enzymes involved in metabolic pathways. For instance:
| Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Cyclooxygenase (COX) | -9.5 |
| Dipeptidyl Peptidase IV (DPP-IV) | -8.2 |
These interactions indicate that Compound A may serve as a lead compound for designing new enzyme inhibitors.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of sulfonamide derivatives similar to Compound A. The results indicated that modifications to the sulfonyl group enhanced activity against resistant bacterial strains.
- Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of triazatricyclo compounds on various cancer cell lines. The study concluded that structural modifications could significantly impact potency and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
